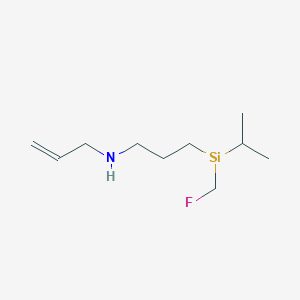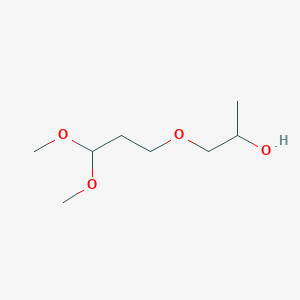![molecular formula C25H16N2O5S B14386890 2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid CAS No. 90094-11-4](/img/structure/B14386890.png)
2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid is a complex organic compound that belongs to the class of benzo[h]quinolines. This compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a sulfonic acid group attached to the benzo[h]quinoline core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which is a well-known route for the preparation of quinoline derivatives. This method involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst .
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce the phenyl and nitrophenyl groups onto the quinoline core . These reactions are performed under mild conditions and offer high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. The use of heterogeneous catalysts, such as cobalt oxide or titanium dioxide, can also enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Bromine, chlorine, sulfuric acid.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . Additionally, the presence of the nitrophenyl and sulfonic acid groups allows the compound to interact with cellular membranes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzo[h]quinoline: Lacks the nitrophenyl and sulfonic acid groups, making it less reactive and less biologically active.
4-Nitrophenylbenzo[h]quinoline: Similar structure but lacks the sulfonic acid group, resulting in different chemical and biological properties.
2-(4-Nitrophenyl)quinoline: Lacks the phenyl group, leading to different reactivity and applications.
Uniqueness
2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid is unique due to the presence of all three functional groups (nitrophenyl, phenyl, and sulfonic acid) on the benzo[h]quinoline core. This combination of groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
90094-11-4 |
|---|---|
Molecular Formula |
C25H16N2O5S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid |
InChI |
InChI=1S/C25H16N2O5S/c28-27(29)19-12-9-17(10-13-19)22-15-21(16-5-2-1-3-6-16)20-14-11-18-7-4-8-23(33(30,31)32)24(18)25(20)26-22/h1-15H,(H,30,31,32) |
InChI Key |
IUSVDGMQQZLEKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3C(=CC=C4)S(=O)(=O)O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


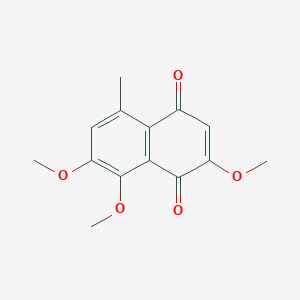
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
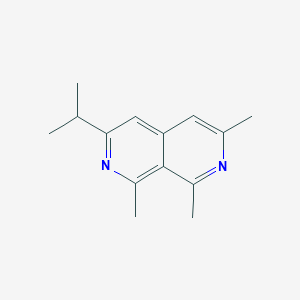

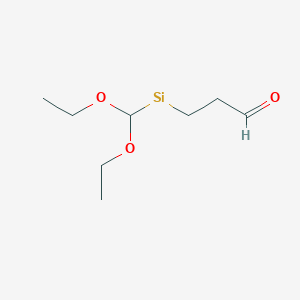
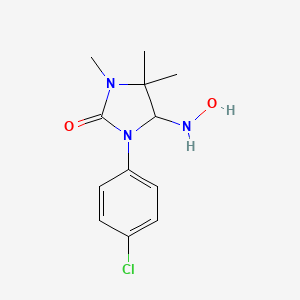
![4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14386850.png)
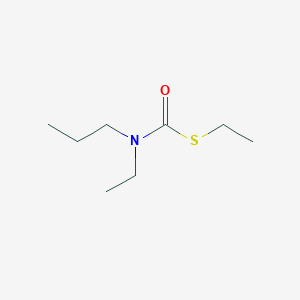
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one](/img/structure/B14386865.png)
![2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14386867.png)
